molecular formula C26H24N4O B11032176 2-methyl-N,4-bis(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

2-methyl-N,4-bis(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11032176
M. Wt: 408.5 g/mol
InChI Key: KNKWVRFITFPPOT-UHFFFAOYSA-N
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Description

2-methyl-N,4-bis(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N,4-bis(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids. One novel method involves the use of electrostatically charged microdroplets generated using a nano-electrospray ion source. This method accelerates the reaction significantly compared to traditional bulk synthesis . The reaction conditions are mild, and no additional acid, base, or catalyst is required.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve copper-catalyzed, one-pot, three-component reactions. For example, 2-haloanilines, aldehydes, and sodium azide can react in the presence of catalytic amounts of copper chloride and TMEDA in DMSO at elevated temperatures . This method is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N,4-bis(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like sodium metabisulphite.

    Reduction: Reduction reactions can be carried out using hydrogenation methods.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 2-methyl-N,4-bis(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N,4-bis(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to its specific structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for developing new drugs and materials.

Properties

Molecular Formula

C26H24N4O

Molecular Weight

408.5 g/mol

IUPAC Name

2-methyl-N,4-bis(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C26H24N4O/c1-16-8-12-19(13-9-16)24-23(25(31)28-20-14-10-17(2)11-15-20)18(3)27-26-29-21-6-4-5-7-22(21)30(24)26/h4-15,24H,1-3H3,(H,27,29)(H,28,31)

InChI Key

KNKWVRFITFPPOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)NC5=CC=C(C=C5)C

Origin of Product

United States

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